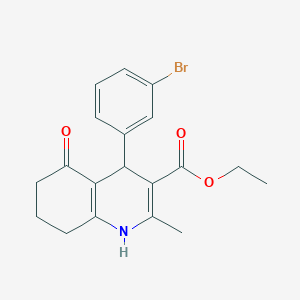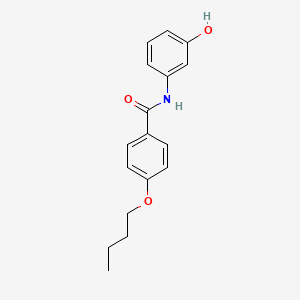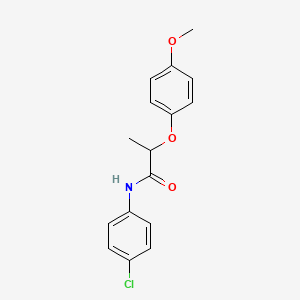![molecular formula C15H20N2O3 B4990094 N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide (MVE-2) is a synthetic compound that has been widely used in scientific research due to its unique properties. MVE-2 is a small molecule that can easily penetrate cell membranes and interact with various biological processes. In
Mecanismo De Acción
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide is a calcium chelator, which means it binds to calcium ions and prevents them from interacting with other molecules. This can affect various biological processes that rely on calcium signaling, including cell proliferation, apoptosis, and neurotransmitter release. This compound has also been shown to inhibit the activity of certain enzymes, such as protein kinase C, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. In the brain, this compound modulates the activity of ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity. In immune cells, this compound inhibits calcium signaling, which can affect cytokine production and immune cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide in lab experiments is its ability to penetrate cell membranes and interact with various biological processes. This compound is also relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity, which can vary depending on the concentration and duration of exposure. It is important to use appropriate safety precautions when handling this compound in the lab.
Direcciones Futuras
There are many potential future directions for research involving N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide. One area of interest is the development of this compound analogs with improved efficacy and safety profiles. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its anti-cancer effects. In neuroscience, this compound could be used to study the role of calcium signaling in synaptic plasticity and learning and memory. In immunology, this compound could be used to study the role of calcium signaling in immune cell activation and cytokine production.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a calcium chelator that can penetrate cell membranes and interact with various biological processes. This compound has been used in cancer research, neuroscience, and immunology, and has been found to have a variety of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are many potential future directions for research involving this compound.
Métodos De Síntesis
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide can be synthesized using a two-step process. The first step involves the reaction of mesitylene with ethylenediamine to form N-mesityl-N'-ethylenediamine. The second step involves the reaction of N-mesityl-N'-ethylenediamine with vinyloxyethyl chloride to form this compound. The purity of this compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide has been used in various scientific research studies, including cancer research, neuroscience, and immunology. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to modulate the activity of ion channels and neurotransmitter receptors in the brain, which may have implications for the treatment of neurological disorders. In addition, this compound has been used to study the role of calcium signaling in immune cells.
Propiedades
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-5-20-7-6-16-14(18)15(19)17-13-11(3)8-10(2)9-12(13)4/h5,8-9H,1,6-7H2,2-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAYGJWIQGILHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCOC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)
![3-(4-bromophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4990037.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)
![1-[4-(4-morpholinylsulfonyl)phenyl]-3-(1-piperidinyl)-2,5-pyrrolidinedione](/img/structure/B4990051.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990063.png)

![6-methyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4990076.png)


![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)